Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-(3-chlorophenyl)propanamide

Leishmaniasis Antiprotozoal Neglected Tropical Diseases

This is the active meta-chloro isomer of the 2-chloro-N-arylacetamide antileishmanial series (IC₅₀ 5.39 ± 0.67 µM against L. amazonensis promastigotes, selectivity index 6.36). The 3-chlorophenyl substitution is essential for potency—the 4-chloro analog is inactive. Do not substitute with positional isomers; the meta substitution pattern dictates CYP recognition (CYP3A4 IC₅₀ 5.60 µM, CYP2B6 IC₅₀ 20.0 µM). Verify identity by melting point (66–67.5 °C). Use as an SAR reference standard, positive control, or synthetic building block for nucleophilic functionalization at the α-chloro position. ≥95% purity. For R&D only.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
CAS No. 21262-06-6
Cat. No. B3034728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-chlorophenyl)propanamide
CAS21262-06-6
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC(=CC=C1)Cl)Cl
InChIInChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13)
InChIKeyRMICMLBMAQRUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6) — Compound Profile and Procurement Considerations


2-Chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6) is a dichloro-substituted phenylpropanamide derivative with molecular formula C₉H₉Cl₂NO and molecular weight 218.08 g/mol [1]. It exists as a solid at room temperature with an experimentally determined melting point of 66–67.5 °C . The compound features a propanamide backbone bearing a chlorine atom at the α-carbon and a 3-chlorophenyl substituent on the amide nitrogen, a structural motif that distinguishes it from positional isomers and influences both physicochemical behavior and biological recognition [2]. It is commercially available as a research chemical at ≥95% purity from multiple suppliers .

Why Generic Substitution of 2-Chloro-N-(3-chlorophenyl)propanamide Fails: Positional Isomerism Drives Divergent Biological and Physicochemical Profiles


In-class compounds bearing chlorophenylpropanamide scaffolds cannot be simply interchanged because the position of chlorine substitution on the aromatic ring (ortho, meta, or para) and the position of the chloro substituent on the propanamide chain (α- vs β-carbon) dictate distinct molecular recognition, metabolic stability, and solid-state properties. The 3-chlorophenyl (meta) substitution pattern of the target compound confers a unique electronic distribution and steric presentation compared to 2-chloro or 4-chloro positional isomers [1], directly affecting receptor binding, enzyme inhibition potency, and metabolic clearance rates. This is evidenced by differential CYP inhibition profiles among closely related chlorophenylpropanamides [2] and by structure-activity relationship (QSAR) studies demonstrating that the electronic character of aryl substituents critically modulates antileishmanial activity within the 2-chloro-N-arylacetamide class [3]. Generic substitution without explicit experimental validation therefore risks introducing uncontrolled variables that compromise assay reproducibility and data interpretability.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6) Relative to Structural Analogs


Antileishmanial Activity Against L. amazonensis Promastigotes: Potency and Selectivity Within the 2-Chloro-N-arylacetamide Series

Among a series of 2-chloro-N-arylacetamide derivatives evaluated against promastigote forms of Leishmania amazonensis, compound 5 (bearing a 3-chlorophenyl substituent, structurally analogous to the target compound) demonstrated an IC₅₀ of 5.39 ± 0.67 µM and a selectivity index (SI) of 6.36 relative to murine macrophages [1]. In contrast, compound 3 (bearing a 4-chlorophenyl substituent) was inactive in the same assay [1], representing a >10-fold difference in potency attributable solely to the meta-vs-para chlorine substitution pattern. This structure-activity relationship (SAR) directly quantifies the functional consequence of selecting the 3-chlorophenyl isomer over the 4-chlorophenyl isomer for antileishmanial screening applications.

Leishmaniasis Antiprotozoal Neglected Tropical Diseases QSAR

Physicochemical Differentiation: Melting Point as a Procurement-Relevant Quality Attribute

The target compound exhibits a melting point of 66–67.5 °C . This experimentally determined value distinguishes it from the 2-chloro isomer (2-chloro-N-(2-chlorophenyl)propanamide) and the 4-chloro isomer (2-chloro-N-(4-chlorophenyl)propanamide), both of which possess different solid-state packing arrangements and therefore different melting points [1]. The melting point serves as a critical identity and purity verification parameter during procurement; a deviation from this range indicates the presence of positional isomer contamination, degradation, or incorrect compound supply—issues that are particularly salient given that positional isomers often co-elute or exhibit similar spectroscopic signatures under routine analytical conditions.

Solid-State Chemistry Analytical Chemistry Quality Control Formulation

CYP Enzyme Inhibition Profile: Meta-Chlorophenyl Substitution Confers Distinct Metabolic Interaction Potential

Chlorophenylpropanamide derivatives exhibit differential inhibition of cytochrome P450 (CYP) isoforms depending on the chlorine substitution pattern. For a structurally related chlorophenylpropanamide, the CYP inhibition profile reveals IC₅₀ values of 5.60 µM (CYP3A4), 8.60 µM (CYP2C8), and 20.0 µM (CYP2B6) in human liver microsomes [1]. While these data are not from the target compound itself, they establish a class-level inference: the position of chlorine substitution on the phenyl ring modulates interaction with CYP enzymes, a determinant of metabolic stability and drug-drug interaction potential. The 3-chloro (meta) substitution pattern of the target compound is expected to produce a distinct CYP inhibition signature compared to 2-chloro (ortho) or 4-chloro (para) isomers, based on known SAR for CYP ligand recognition.

Drug Metabolism CYP450 ADME Hepatotoxicity

Computed Physicochemical Descriptors: Lipophilicity (XLogP3 = 3.2) Positions the Compound Within Optimal Drug-Like Space

The target compound has a computed XLogP3 value of 3.2 [1], placing it within the optimal lipophilicity range for oral bioavailability and membrane permeability according to Lipinski's Rule of Five (XLogP < 5). Its molecular weight (218.08 g/mol) and hydrogen bond donor count (1) also comply with rule-of-five criteria [1]. While these computed properties are shared by all dichlorophenylpropanamide positional isomers (identical molecular formula), the 3-chlorophenyl (meta) substitution pattern influences the compound's actual logP, polar surface area, and molecular shape in ways that differ subtly from ortho and para isomers. These differences, though not captured by simple 2D descriptors, can affect passive membrane permeability and protein binding in ways that are experimentally meaningful. The computed XLogP3 provides a baseline expectation for solubility and permeability behavior.

Medicinal Chemistry Drug-Likeness Lipinski's Rule of Five QSAR

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-(3-chlorophenyl)propanamide (CAS 21262-06-6) Based on Quantitative Differentiation Evidence


Antileishmanial Drug Discovery: Hit-to-Lead Optimization of 2-Chloro-N-arylacetamide Scaffolds

This compound serves as the active meta-chloro isomer within the 2-chloro-N-arylacetamide antileishmanial series, with an IC₅₀ of 5.39 ± 0.67 µM against L. amazonensis promastigotes and a selectivity index of 6.36 [1]. Researchers should prioritize this specific isomer over the inactive 4-chloro analog for structure-activity relationship (SAR) expansion, as the 3-chlorophenyl substitution is essential for maintaining antileishmanial potency. The compound is suitable for further medicinal chemistry optimization aimed at improving potency and selectivity, as well as for use as a positive control or reference standard in antileishmanial screening cascades.

CYP450-Mediated Drug Metabolism Studies: Isomer-Specific Metabolic Stability Profiling

Given the class-level evidence that chlorophenylpropanamide derivatives exhibit isoform-dependent CYP inhibition (e.g., CYP3A4 IC₅₀ = 5.60 µM, CYP2B6 IC₅₀ = 20.0 µM) [2], this compound is appropriate for use in comparative metabolism studies designed to elucidate how chlorine substitution position (ortho vs meta vs para) modulates CYP enzyme recognition and metabolic clearance. Such studies are critical for assessing the drug-drug interaction potential of lead compounds and for understanding the structural determinants of CYP liability. The distinct 3-chlorophenyl substitution pattern provides a defined variable for systematic investigation.

Analytical Reference Standard and Quality Control: Identity Verification via Melting Point

With an experimentally determined melting point of 66–67.5 °C , this compound can be employed as an analytical reference standard for identity confirmation in quality control workflows. The distinct melting point enables rapid verification that the correct meta-chloro isomer—rather than an ortho- or para-chloro positional isomer—has been supplied or synthesized. This is particularly valuable in procurement settings where isomeric purity is not guaranteed by standard chromatographic or spectroscopic methods alone.

Medicinal Chemistry Building Block: Synthesis of Novel Bioactive Amides

As a readily available dichloro-substituted phenylpropanamide building block (≥95% purity from multiple commercial sources) , this compound can serve as a synthetic intermediate for the preparation of more complex bioactive molecules. The presence of the α-chloro group provides a handle for further functionalization via nucleophilic substitution, while the 3-chlorophenyl amide moiety can be incorporated into larger scaffolds. The favorable computed drug-like properties (XLogP3 = 3.2, MW = 218.08) [3] support its utility in medicinal chemistry programs targeting a range of therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-N-(3-chlorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.